2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide

osteogenesis BMP2 up-regulation MC3T3-E1

The compound 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide (CAS 862198-51-4) belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold extensively employed in kinase inhibitor and GPCR ligand development. Its defining structural signature combines a 5-methyl-3-phenyl substituted fused bicyclic core with a rare 7-position thioether bridge linked to an N-phenylacetamide terminus.

Molecular Formula C21H18N4OS
Molecular Weight 374.46
CAS No. 862198-51-4
Cat. No. B2699187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide
CAS862198-51-4
Molecular FormulaC21H18N4OS
Molecular Weight374.46
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H18N4OS/c1-15-12-20(27-14-19(26)24-17-10-6-3-7-11-17)25-21(23-15)18(13-22-25)16-8-4-2-5-9-16/h2-13H,14H2,1H3,(H,24,26)
InChIKeyXKWPJARMSWSIPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

862198-51-4: A Structurally Distinct Pyrazolo[1,5-a]pyrimidine Thioacetamide for Targeted Probe and Lead Discovery


The compound 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide (CAS 862198-51-4) belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold extensively employed in kinase inhibitor and GPCR ligand development [1]. Its defining structural signature combines a 5-methyl-3-phenyl substituted fused bicyclic core with a rare 7-position thioether bridge linked to an N-phenylacetamide terminus. This specific substitution pattern is absent from the well-characterized clinical candidates and tool compounds within the pyrazolo[1,5-a]pyrimidine family, positioning 862198-51-4 as a unique chemical probe for exploring underexploited regions of structure–activity relationship (SAR) space [2].

Why 862198-51-4 Cannot Be Interchanged with Common Pyrazolo[1,5-a]pyrimidine Analogs


Procurement based solely on the pyrazolo[1,5-a]pyrimidine core is scientifically unsound due to the profound biological divergence driven by 7-position substitution. The core scaffold serves as a presentation platform: when the 7-position is derivatized with a piperazine-ethanol moiety, as in E40071, the compound functions as a BMP2 up-regulator with an EC50 of 2.73 μM [1]; when the 7-position bears a thiol group, 7-mercaptopyrazolo[1,5-a]pyrimidines exhibit potent in vitro antischistosomal lethality at 100 μg/mL, whereas the corresponding 7-hydroxy analogs are inactive [2]. The 7-thioether-acetamide architecture of CAS 862198-51-4 is topologically and electronically distinct from either of these substitution classes. Consequently, assuming functional equivalence across 7-substituted pyrazolo[1,5-a]pyrimidines would compromise experimental reproducibility and lead to invalid SAR conclusions.

Quantitative Differentiation Evidence for 862198-51-4 Against Its Closest Structural Analogs


7-Position Substitution Determines BMP2 Pathway Engagement: Direct Cross-Study Comparison with E40071

The 7-position substitution architecture is a decisive determinant of biological function within the 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine series. The closest structurally characterized analog, E40071 (bearing a 7-(4-(2-hydroxyethyl)piperazin-1-yl) substituent), was identified as a positive hit in a 20,000-compound high-throughput screen and functions as a BMP2 up-regulator with an EC50 of 2.73 μmol·L⁻¹ in MC3T3-E1 osteoblast precursor cells, accompanied by downstream increases in Runx2 and Osx mRNA expression and Smad1/5/8 phosphorylation [1]. In contrast, CAS 862198-51-4 replaces this basic piperazine-ethanol moiety with a neutral thioether-linked N-phenylacetamide chain. This substitution eliminates the protonatable amine present in E40071, thereby fundamentally altering hydrogen-bonding capacity, lipophilicity, and target engagement profile. No BMP2-related activity data are available for 862198-51-4, which itself constitutes the key differentiation: the compound occupies an SAR region orthogonal to the BMP2-modulatory space, making it a suitable candidate for screening campaigns where BMP2 pathway interference must be excluded.

osteogenesis BMP2 up-regulation MC3T3-E1

7-Thioether vs. 7-Thiol: Class-Level Functional Divergence Demonstrated in Antiparasitic Activity

Within the pyrazolo[1,5-a]pyrimidine class, the presence and chemical nature of a sulfur-containing group at the 7-position is a critical determinant of in vitro antiparasitic potency. 7-Mercaptopyrazolo[1,5-a]pyrimidines (bearing a free thiol at position 7) demonstrated the greatest degree of antischistosomal activity among three chemical series tested, with representative compounds 37 and 47 proving lethal to Schistosoma mansoni at 100 μg/mL after only 1 hour of exposure [1]. In contrast, the corresponding 7-hydroxypyrazolo[1,5-a]pyrimidines were not active under identical conditions. CAS 862198-51-4 features a 7-thioether group rather than a free thiol. While the thioether is expected to confer greater metabolic stability compared with the oxidatively labile free thiol, the absence of the exchangeable sulfhydryl proton also alters target binding geometry. This class-level SAR establishes that 7-position sulfur modification is a validated activity switch, and 862198-51-4 provides a distinct thioether oxidation state that has not been evaluated in this antiparasitic context.

antischistosomal 7-mercaptopyrazolo[1,5-a]pyrimidine structure–activity relationship

TSPO Ligand Structural Requirements: How the 862198-51-4 Acetamide Architecture Compares with DPA-714 Series Compounds

Pyrazolo[1,5-a]pyrimidine acetamides constitute a well-established class of high-affinity translocator protein (TSPO) ligands, exemplified by the clinical PET tracer DPA-714 (Ki = 0.91 nM vs [³H]PK11195) [1]. However, the acetamide pharmacophore in all reported high-affinity TSPO ligands is positioned at the 3-position of the pyrazolo[1,5-a]pyrimidine core (e.g., N,N-diethylacetamide in DPA-714), not at the 7-position via a thioether linker as in 862198-51-4. Furthermore, the 2-position aryl ring in DPA-714-type ligands typically bears a 4-(2-fluoroethoxy) substituent critical for TSPO binding, whereas 862198-51-4 carries an unsubstituted 3-phenyl group [2]. These two structural deviations—the relocation of the acetamide from the 3-position to a 7-thioether tether, and the absence of the 2-aryl alkoxy motif—place 862198-51-4 outside the established TSPO pharmacophore. This structural divergence makes 862198-51-4 uniquely suited for selectivity profiling experiments aiming to decouple TSPO binding from other pyrazolo[1,5-a]pyrimidine-associated targets.

TSPO neuroinflammation PET imaging DPA-714

CDK2 Kinase Inhibition: Core Scaffold Baseline and the Differentiating Role of 7-Position Substitution

The pyrazolo[1,5-a]pyrimidine scaffold is a validated CDK2 inhibitor template, with optimized derivatives achieving nanomolar potency. Recent studies report dual CDK2/TRKA inhibitors with CDK2 IC50 values of 0.09–0.23 μM [1], CDK4/6 inhibitors with IC50 values of 0.087–0.114 μM [2], and CDK2-selective compounds with IC50 values ranging from 0.018 to 0.150 μM compared with roscovitine (IC50 = 0.140 μM) [3]. Critically, all of these potent CDK2 inhibitors share a common structural feature: a nitrogen-linked substituent (amine or amide) directly attached at the 7-position of the pyrazolo[1,5-a]pyrimidine core, enabling key hinge-region hydrogen bonding with the kinase ATP-binding site. CAS 862198-51-4 replaces this 7-amino pharmacophore with a 7-thioether linkage, which alters both the hydrogen-bond donor/acceptor capacity and the geometric orientation of the pendant acetamide group relative to the kinase hinge region. This structural deviation predicts a distinct kinase selectivity profile compared with the established 7-amino CDK inhibitor series.

CDK2 kinase inhibition anticancer pyrazolo[1,5-a]pyrimidine

Antimicrobial Class-Level Activity: 7-Sulfur Substitution as a Potency Determinant

The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated antimicrobial utility across multiple structural subclasses. Recent studies report pyrazolo[1,5-a]pyrimidine derivatives with MIC values of 2.0–4.0 μM against S. aureus, exceeding the potency of ciprofloxacin in selected cases [1]. Additionally, 7-arylaminopyrazolo[1,5-a]pyrimidines have shown anti-Plasmodium falciparum activity with IC50 values spanning 1.2–88.2 μM [2]. While these data establish the antimicrobial potential of appropriately substituted pyrazolo[1,5-a]pyrimidines, the 7-thioether-N-phenylacetamide architecture of 862198-51-4 remains uncharacterized in published antimicrobial screens. This absence of data represents an opportunity: the compound's unique 7-sulfur substitution distinguishes it from both the 7-amino and 7-hydroxy antimicrobial series, providing a structurally novel starting point for antimicrobial SAR expansion.

antibacterial antifungal MIC pyrazolo[1,5-a]pyrimidine

Optimal Procurement and Deployment Scenarios for 862198-51-4 Based on Quantitative Differentiation Evidence


Selectivity Profiling and Counter-Screening in Kinase Drug Discovery Panels

Pharmaceutical kinase inhibitor programs can deploy 862198-51-4 as a structurally matched control compound in CDK2, CDK4/6, and TRKA selectivity panels. Because all nanomolar CDK inhibitors within the pyrazolo[1,5-a]pyrimidine class require a 7-NH-linked substituent for hinge-region hydrogen bonding, 862198-51-4—which replaces this with a 7-S-linkage—serves to establish the baseline contribution of the hinge-binding pharmacophore to observed inhibitory activity. Any residual activity observed with 862198-51-4 in kinase assays would indicate a non-canonical binding mode, providing actionable SAR information for scaffold optimization. The reported IC50 of 28 μM for a pyrazolo[1,5-a]pyrimidine thioacetamide congener provides a quantitative reference point for expected potency thresholds [1].

BMP2 Pathway-Negative Control Compound for Osteogenic Screening

For academic and industrial laboratories conducting osteogenic differentiation screens, 862198-51-4 is the optimal negative-control scaffold paired with E40071 (EC50 = 2.73 μM for BMP2 up-regulation [2]). Both compounds share the identical 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine core, but 862198-51-4's 7-thioether-N-phenylacetamide substituent eliminates the basic amine that is structurally required for BMP2 pathway engagement. Using 862198-51-4 alongside E40071 in parallel assays enables rigorous attribution of osteogenic phenotypes specifically to BMP2/Smad signaling rather than to non-specific pyrazolo[1,5-a]pyrimidine scaffold effects. This application is particularly relevant for bone anabolic agent discovery programs.

TSPO Selectivity Reference Standard for Neuroinflammation PET Tracer Development

Research groups developing next-generation TSPO PET radioligands can utilize 862198-51-4 as a structurally divergent reference compound for selectivity validation. The validated TSPO pharmacophore exemplified by DPA-714 (Ki = 0.91 nM [3]) requires a 3-position acetamide and a 2-position 4-alkoxyphenyl group—both features absent in 862198-51-4. Screening 862198-51-4 alongside known TSPO ligands in competitive binding assays provides a robust test for TSPO binding specificity and helps identify off-target contributions to observed PET imaging signals. This application supports the rigorous characterization of novel radiotracer candidates before advancing to preclinical imaging studies.

Antiparasitic Lead Expansion via 7-Thioether Scaffold Optimization

Neglected tropical disease drug discovery programs targeting schistosomiasis can leverage 862198-51-4 as a starting scaffold that addresses a known limitation of 7-mercaptopyrazolo[1,5-a]pyrimidines. While the 7-thiol derivatives achieved complete in vitro lethality against S. mansoni at 100 μg/mL within 1 hour, they failed to translate to in vivo efficacy, potentially due to oxidative instability of the free thiol [4]. The 7-thioether group in 862198-51-4 eliminates the oxidatively labile sulfhydryl while retaining a sulfur atom at the 7-position, offering a metabolically more stable alternative for iterative medicinal chemistry optimization. Systematic SAR exploration around the N-phenylacetamide terminus may yield analogs with improved pharmacokinetic properties while maintaining antiparasitic potency.

Quote Request

Request a Quote for 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.